molecular formula C21H22BrNO6S B11988677 diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B11988677
M. Wt: 496.4 g/mol
InChI Key: WFQSSDUXEZVCJH-CSKARUKUSA-N
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Description

Diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a thiophene-based dicarboxylate derivative functionalized with a propenoylamino group substituted with a bromo-methoxyphenyl moiety. The thiophene core is substituted at the 5-position with an (E)-configured propenoyl amino group, which is further modified with a 3-bromo-4-methoxyphenyl group. The 2- and 4-positions of the thiophene ring are esterified with ethyl groups, and a methyl group is present at the 3-position.

Properties

Molecular Formula

C21H22BrNO6S

Molecular Weight

496.4 g/mol

IUPAC Name

diethyl 5-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H22BrNO6S/c1-5-28-20(25)17-12(3)18(21(26)29-6-2)30-19(17)23-16(24)10-8-13-7-9-15(27-4)14(22)11-13/h7-11H,5-6H2,1-4H3,(H,23,24)/b10-8+

InChI Key

WFQSSDUXEZVCJH-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromo-Methoxyphenyl Group: This step involves the bromination and methoxylation of a phenyl ring, followed by its attachment to the thiophene ring through a coupling reaction.

    Esterification: The carboxylic acid groups on the thiophene ring are esterified using ethanol in the presence of a catalyst such as sulfuric acid.

    Amidation: The final step involves the formation of the amide bond between the thiophene ring and the bromo-methoxyphenyl group using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxy group.

    Reduction: Reduction reactions can target the carbonyl groups and the bromo substituent.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups like halogens or alkyl groups.

Scientific Research Applications

Diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The bromo-methoxyphenyl group can interact with aromatic residues in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiophenedicarboxylate Derivatives

Compound Name Substituent at Thiophene 5-Position Key Functional Groups Molecular Weight Melting Point (°C)
Target Compound (E)-3-(3-bromo-4-methoxyphenyl)-2-propenoylamino Bromo, Methoxy, Propenoylamino Not Reported Not Reported
Diethyl 5-isothiocyanato-3-methyl-2,4-thiophenedicarboxylate Isothiocyanate Isothiocyanate 299.36 Not Reported
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate Amino Amino 257.31 103–108
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 2-Chloroacetamido Chloro, Acetamido Not Reported Not Reported
Ethyl N-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-S-2-propen-1-yl-L-cysteinate (9b) (E)-3-(3,4-dihydroxyphenyl)-2-propenoyl Dihydroxyphenyl, Propenoyl Not Reported 110–112

Key Observations :

  • Electronic Effects: The bromo and methoxy groups in the target compound likely enhance electron density delocalization compared to the amino or isothiocyanate substituents in analogs. This could influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • Solubility : The hydrophilic dihydroxyphenyl group in compound 9b may improve aqueous solubility compared to the hydrophobic bromo-methoxyphenyl group in the target compound.
  • Thermal Stability: The melting point of the amino-substituted analog (103–108°C) suggests moderate thermal stability, which may correlate with the target compound’s crystallinity if similar packing interactions exist.

Spectroscopic and Crystallographic Analysis

Table 2: Spectroscopic Data for Selected Compounds

Compound Name IR Absorption (cm⁻¹) $^1$H NMR Shifts (ppm) $^{13}$C NMR Shifts (ppm)
Target Compound Not Reported Not Reported Not Reported
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate N–H stretch: ~3350 Ethyl CH₃: 1.2–1.4; NH₂: 5.1 Thiophene C: 120–160
Ethyl N-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-S-2-propen-1-yl-L-cysteinate (9b) C=O: ~1700; O–H: ~3200 Vinyl H: 6.2–7.2; NH: 8.1 Aromatic C: 110–150; C=O: 170

Insights :

  • The absence of hydroxyl or amino groups in the target compound may result in simpler IR spectra compared to compound 9b, lacking O–H or N–H stretches .
  • The (E)-propenoyl group in the target compound would likely produce distinct vinyl proton signals in $^1$H NMR (~6.2–7.2 ppm) and carbonyl carbons near 170 ppm in $^{13}$C NMR, as seen in compound 9b .

Biological Activity

Diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrNO4S, with a molecular weight of 478.4 g/mol. The compound features a thiophene core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC22H24BrNO4S
Molecular Weight478.4 g/mol
IUPAC NameEthyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Propenoyl Group : A condensation reaction with aldehydes or ketones introduces the propenoyl group.
  • Bromination and Methoxylation : The aromatic ring undergoes bromination and methoxylation under controlled conditions.
  • Esterification : The final step involves esterification to introduce the ethyl ester group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related thiophene derivatives demonstrate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potent enzyme inhibition . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Docking Studies

Molecular docking studies provide insights into the interaction mechanisms of these compounds with target proteins. These studies have demonstrated favorable binding interactions with amino acids in active sites of enzymes, supporting their potential as therapeutic agents .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated various synthesized thiophene derivatives for antibacterial activity against multiple strains. Results indicated that compounds similar to this compound exhibited significant antimicrobial effects .
  • Pharmacological Evaluation : Another research highlighted the pharmacological effectiveness of related compounds through BSA binding interactions and AChE inhibition assays. These findings suggest that modifications in the chemical structure can enhance biological activity .

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